Jtk-109;jtk-109 - 480462-62-2

Jtk-109;jtk-109

Catalog Number: EVT-271114
CAS Number: 480462-62-2
Molecular Formula: C37H33ClFN3O4
Molecular Weight: 638.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JTK-109 is a thumb 1 binding RNA-directed RNA polymerase (NS5B) inhibitor potentionally used for the treatment of HCV infection. JTK-109 also inhibits G1b and G3a subgenomic replicons and recombinant enzymes but was 41-fold less active against the G2a replicon.
Overview

JTK-109, with the chemical identifier 480462-62-2, is a potent inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. This compound has garnered attention for its significant inhibitory activity against the hepatitis C virus, making it a valuable tool in both research and potential therapeutic applications for hepatitis C infections. The compound is classified under benzimidazole derivatives, which are known for their diverse biological activities, particularly in antiviral research.

Synthesis Analysis

Synthesis Methods:
The synthesis of JTK-109 involves several critical steps:

  1. Formation of the Benzimidazole Core: The initial step includes the condensation of o-phenylenediamine with carboxylic acids to form the benzimidazole core.
  2. Substitution Reactions: The benzimidazole derivative undergoes nucleophilic substitution reactions to introduce various substituents that enhance its inhibitory activity against the hepatitis C virus.
  3. Functionalization: The final steps involve further functionalization of the core structure to optimize potency and selectivity against the target enzyme.

The synthesis typically requires controlled temperatures and suitable solvents to facilitate the reactions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Reactions:
JTK-109 primarily undergoes substitution reactions during its synthesis. The introduction of various substituents on the benzimidazole core is achieved through nucleophilic substitution reactions.

Technical Details:

  • Common Reagents: Benzimidazole, substituted biphenyls, and various nucleophiles are commonly used in its synthesis.
  • Conditions: The reactions are carried out under controlled temperatures and in suitable solvents to facilitate efficient substitution and functionalization .
Mechanism of Action

JTK-109 acts as an inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase by interfering with its enzymatic activity. The mechanism involves binding to the active site of the polymerase, thereby blocking the incorporation of nucleotides necessary for viral RNA replication.

Process:

  1. Binding: JTK-109 binds to the enzyme's active site, competing with natural nucleotide triphosphates.
  2. Inhibition: This binding prevents the polymerase from catalyzing the formation of phosphodiester bonds between nucleotides, effectively halting viral replication.
  3. Conformational Changes: The binding induces conformational changes in the enzyme that further inhibit its activity during both initiation and elongation phases of RNA synthesis .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Solid powder
  • Shelf Life: Over two years when stored properly.

Chemical Properties:
JTK-109 exhibits high stability and solubility characteristics that are advantageous for laboratory use. Its high purity level (>98%) ensures reliable performance in research applications .

Applications

JTK-109 has several scientific applications, particularly in:

  1. Virology Research: It serves as a model compound for studying structure-activity relationships among benzimidazole derivatives.
  2. Mechanistic Studies: Researchers utilize JTK-109 to investigate mechanisms underlying hepatitis C virus replication and the role of NS5B RNA-dependent RNA polymerase.
  3. Therapeutic Development: JTK-109 is explored as a potential therapeutic agent for treating hepatitis C infections, contributing to drug development efforts aimed at combating this viral disease .
Introduction to JTK-109 and Hepatitis C Virus (HCV) Therapeutics

HCV Epidemiology and Global Burden of Disease

Hepatitis C virus (HCV) represents a significant global health challenge, with an estimated 50 million people living with chronic infection worldwide as of 2022. The virus causes approximately 240,000 deaths annually due to complications including cirrhosis and hepatocellular carcinoma. Despite the availability of curative treatments, only 36.4% of infected individuals are diagnosed, and a mere 20% receive treatment, creating substantial barriers to global elimination efforts. The economic burden of untreated HCV is staggering, with projected productivity losses reaching $784 billion globally from 2022-2050 if current trends continue. These statistics highlight the critical need for continued therapeutic innovation to address diagnostic and treatment gaps, particularly in resource-limited settings [5] [9].

Table 1: Global HCV Burden (2022)

Epidemiological MetricValuePublic Health Implications
Global chronic infections50 millionSustained reservoir for transmission
Annual new infections1 millionOngoing transmission despite available therapies
Annual HCV-related deaths240,000Late diagnosis and treatment access limitations
Diagnosis rate36.4%Majority undiagnosed and untreated
Treatment rate20%Barriers to healthcare access and affordability

NS5B RNA-Dependent RNA Polymerase as a Therapeutic Target

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that serves as the central enzymatic machinery for viral replication. This 65 kDa protein exhibits a characteristic right-hand structure comprising palm, thumb, and finger domains, which together form the active site for RNA synthesis. A distinctive feature of NS5B is its ability to initiate RNA synthesis de novo (without a primer), utilizing the viral positive-strand RNA as a template for complementary minus-strand synthesis. This mechanism is fundamentally different from host DNA-dependent polymerases, making NS5B an exceptionally attractive target for selective antiviral intervention [4] [6] [8].

Biophysical studies using single-molecule FRET (smFRET) techniques have revealed that NS5B exhibits dynamic conformational flexibility when interacting with RNA templates. The enzyme undergoes significant structural rearrangements during the transition from initiation to elongation complexes. Specifically, NS5B demonstrates:

  • Rapid association-dissociation kinetics with RNA templates
  • Lateral sliding movements along single-stranded RNA regions
  • Template wrapping mechanisms that position the 3' terminus at the catalytic centerThese dynamic interactions facilitate efficient RNA synthesis while creating distinct molecular vulnerabilities that can be exploited pharmacologically. The highly conserved active site containing the catalytic GDD motif (Gly-Asp-Asp) is particularly crucial for nucleotidyl transfer reactions, serving as the primary target for nucleoside analogs [8] [10].

Emergence of Non-Nucleoside Inhibitors (NNIs) in Antiviral Drug Development

Non-nucleoside inhibitors (NNIs) represent a therapeutic approach distinct from nucleoside analogs. Rather than competing with nucleotide substrates at the catalytic site, NNIs bind to allosteric pockets on the NS5B surface, inducing conformational changes that disrupt polymerase function. JTK-109 belongs to the benzimidazole chemotype of NNIs that specifically target thumb domain pocket I (also known as NNI site 1) of HCV NS5B. This site is located approximately 30Å from the catalytic center and is involved in regulating the transition between initiation and elongation conformations [1] [6].

The development of NNIs emerged in the early 2000s as pharmaceutical researchers sought to overcome limitations of interferon-based therapies. Initial compound screening identified several chemically diverse scaffolds with inhibitory activity against NS5B, including:

  • Benzimidazole derivatives (JTK-109 prototype)
  • Thiophene carboxylates
  • Dihydropyranones
  • Phenylalanine derivativesThese early leads underwent extensive structure-activity relationship (SAR) optimization to improve potency, selectivity, and pharmacokinetic properties. JTK-109 emerged from this work as a highly selective inhibitor with specific activity against HCV genotype 1b, the most prevalent strain in industrialized nations and historically the most treatment-resistant subtype [1] [6] [10].

Properties

CAS Number

480462-62-2

Product Name

Jtk-109;jtk-109

IUPAC Name

2-[4-[[2-(4-chlorophenyl)-5-(2-oxopyrrolidin-1-yl)phenyl]methoxy]-2-fluorophenyl]-1-cyclohexylbenzimidazole-5-carboxylic acid

Molecular Formula

C37H33ClFN3O4

Molecular Weight

638.1 g/mol

InChI

InChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45)

InChI Key

NIBYCXOKANETJM-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)N4CCCC4=O)C5=CC=C(C=C5)Cl)F)OC(=O)C6=CC7=C(C=C6)N=CN7

Solubility

Soluble in DMSO

Synonyms

JTK-109; JTK 109; JTK109

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.